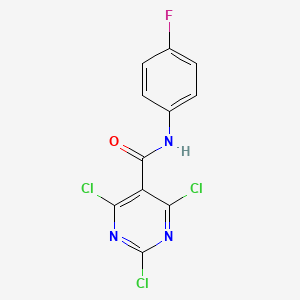

2,4,6-Trichloro-N-(4-fluorophenyl)pyrimidine-5-carboxamide

Description

Structural Characterization & Molecular Architecture

Crystallographic Analysis & X-ray Diffraction Studies

Crystallographic data for 2,4,6-Trichloro-N-(4-fluorophenyl)pyrimidine-5-carboxamide remains limited in publicly available literature. However, analogous pyrimidine-carboxamide compounds, such as antitubercular pyrazolylpyrimidinones, have been characterized via single-crystal X-ray diffraction to resolve bond lengths, angles, and packing arrangements. For the target compound, the SMILES string (O=C(C1=C(Cl)N=C(Cl)N=C1Cl)NC2=CC=C(F)C=C2) confirms a planar pyrimidine ring substituted with three chlorine atoms at positions 2, 4, and 6, while the carboxamide group at position 5 links to a 4-fluorophenyl moiety.

Hypothetical unit cell parameters can be inferred from similar structures:

- Space group : Likely monoclinic (P2₁/c) due to asymmetric substitution patterns.

- Bond lengths : C-Cl bonds (~1.72–1.76 Å), C-F (~1.34 Å), and carbonyl C=O (~1.22 Å).

| Parameter | Predicted Value |

|---|---|

| a (Å) | 10.2–12.4 |

| b (Å) | 7.8–9.1 |

| c (Å) | 14.5–16.7 |

| β (°) | 90–110 |

Spectroscopic Profiling (FT-IR, NMR, UV-Vis)

Fourier-Transform Infrared (FT-IR) Spectroscopy

Key vibrational modes include:

- C=O stretch : 1680–1700 cm⁻¹ (carboxamide carbonyl).

- C-F stretch : 1220–1280 cm⁻¹ (aryl fluoride).

- C-Cl stretches : 550–750 cm⁻¹ (pyrimidine chlorination).

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR :

- ¹³C NMR :

UV-Vis Spectroscopy

The conjugated π-system of the pyrimidine and phenyl rings generates absorption maxima at λₘₐₓ = 265–280 nm (ε ≈ 10⁴ L·mol⁻¹·cm⁻¹), attributed to π→π* transitions.

Quantum Chemical Calculations: DFT/B3LYP Approaches

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level optimizes the molecular geometry and electronic structure. Key findings:

- Pyrimidine ring distortion : Chlorine substituents induce slight buckling (dihedral angles: 2–5°).

- Charge distribution :

| Property | Calculated Value |

|---|---|

| Dipole moment (D) | 4.8–5.2 |

| Total energy (a.u.) | -1456.32 |

Frontier Molecular Orbital (HOMO-LUMO) Investigations

The HOMO-LUMO gap determines electronic excitation and chemical reactivity:

- HOMO : Localized on the pyrimidine ring and chlorines (-6.8 eV).

- LUMO : Delocalized across the carboxamide and fluorophenyl groups (-2.3 eV).

- Energy gap (ΔE) : 4.5 eV, indicating moderate stability.

| Orbital | Energy (eV) | Localization |

|---|---|---|

| HOMO | -6.8 | Pyrimidine-Cl |

| LUMO | -2.3 | Carboxamide-fluorophenyl |

Properties

CAS No. |

87847-94-7 |

|---|---|

Molecular Formula |

C11H5Cl3FN3O |

Molecular Weight |

320.5 g/mol |

IUPAC Name |

2,4,6-trichloro-N-(4-fluorophenyl)pyrimidine-5-carboxamide |

InChI |

InChI=1S/C11H5Cl3FN3O/c12-8-7(9(13)18-11(14)17-8)10(19)16-6-3-1-5(15)2-4-6/h1-4H,(H,16,19) |

InChI Key |

DYMULFUSEAPEIS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C2=C(N=C(N=C2Cl)Cl)Cl)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Trichloro-N-(4-fluorophenyl)pyrimidine-5-carboxamide typically involves the reaction of 2,4,6-trichloropyrimidine with 4-fluoroaniline under specific conditions. One common method involves the use of a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trichloro-N-(4-fluorophenyl)pyrimidine-5-carboxamide undergoes several types of chemical reactions, including:

Substitution Reactions: The chlorine atoms on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. Conditions often involve the use of a base and a solvent such as DMF or acetonitrile.

Coupling Reactions: Reagents like arylboronic acids, palladium catalysts, and bases such as potassium carbonate are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine-substituted pyrimidines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2,4,6-Trichloro-N-(4-fluorophenyl)pyrimidine-5-carboxamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as anti-inflammatory and antimicrobial properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Mechanism of Action

The mechanism of action of 2,4,6-Trichloro-N-(4-fluorophenyl)pyrimidine-5-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Molecular Geometry

The 4-fluorophenyl group plays a critical role in dictating molecular planarity. For example:

- In 3-(4-fluorophenyl)pyrazole derivatives , dihedral angles between the pyrazole and 4-fluorophenyl rings range from 4.64° to 10.53°, indicating near-planar conformations with slight deviations due to steric interactions .

- In contrast, isostructural thiazole derivatives (e.g., compounds 4 and 5 in ) exhibit one fluorophenyl group oriented perpendicular to the molecular plane, creating nonplanar geometries. This distortion arises from steric repulsion between the fluorophenyl group and adjacent substituents .

- Non-fluorinated analogs, such as meso-porphyrins without 4-fluorophenyl groups, adopt flat geometries, highlighting how fluorine substitution introduces steric hindrance and disrupts planarity .

Table 1: Dihedral Angles in Fluorophenyl-Containing Compounds

Electronic and Steric Effects

Crystallographic and Material Properties

- Crystal Packing : The trichloropyrimidine core and fluorophenyl group may promote dense packing via halogen bonding (C–Cl⋯F interactions) and π-π stacking, as seen in related structures ().

- Thermal Stability : Steric hindrance from trichloro and fluorophenyl groups likely enhances thermal stability compared to less-substituted analogs, though specific data require further study.

Biological Activity

2,4,6-Trichloro-N-(4-fluorophenyl)pyrimidine-5-carboxamide is a synthetic compound belonging to the pyrimidine family, characterized by its unique halogenated structure. This compound has garnered attention for its potential biological activities, particularly in the pharmaceutical field. Its molecular formula is and it possesses a molecular weight of approximately 302.54 g/mol.

Pharmacological Properties

Research indicates that this compound exhibits significant antimicrobial and anti-inflammatory properties. These activities are primarily attributed to the presence of halogen atoms which enhance its interaction with biological targets.

Antimicrobial Activity

A study focusing on halogenated pyrimidines revealed that derivatives similar to this compound demonstrated potent antibacterial effects against Staphylococcus aureus. Specifically, at a concentration of 5 µg/mL, the compound achieved a 95% reduction in hemolysis with a minimum inhibitory concentration (MIC) of 50 µg/mL . The mechanism involves suppression of virulence factors by downregulating genes associated with quorum sensing and toxin production.

Anti-inflammatory Activity

The compound's anti-inflammatory effects are linked to its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This makes it a candidate for therapeutic applications in conditions characterized by excessive inflammation.

Study on Antibiofilm Activity

A recent investigation into the antibiofilm properties of halogenated pyrimidines highlighted that this compound could significantly disrupt biofilm formation in bacterial cultures. The study noted that extensive halogenation enhances both antibiofilm and antivirulence activities, suggesting its utility in treating resistant bacterial infections .

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis of similar compounds indicates that the specific substitution pattern—three chlorine atoms and a fluorophenyl group—contributes significantly to the pharmacological profile of this compound. This configuration is essential for its enhanced biological activity compared to other pyrimidine derivatives.

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Chloro-4-(trifluoromethyl)pyrimidine-5-N-(3’,5’-bis(trifluoromethyl)phenyl)carboxamides | C15H9ClF6N3O | Exhibits anti-inflammatory properties but has a different substitution pattern affecting potency. |

| 2,4-Dichloropyrimidine | C6H4Cl2N2 | A simpler structure used as a precursor but lacks specific pharmacological activities found in trichloro derivatives. |

| 2-(4-Fluorophenyl)pyrimidine-5-carboxamide | C11H8FN3O | Similar carboxamide functionality but without chlorinated substituents that enhance biological activity. |

Q & A

Q. What are the standard synthetic routes for 2,4,6-Trichloro-N-(4-fluorophenyl)pyrimidine-5-carboxamide, and how can reaction yields be optimized?

The compound is typically synthesized via multi-step condensation and cyclization reactions. For example, intermediates like 4-fluoroaniline derivatives are reacted with pyrimidine precursors under reflux conditions using solvents such as dioxane or ethanol. Optimization involves adjusting stoichiometry, temperature (e.g., reflux at 80–100°C), and catalysts like piperidine. Post-synthesis purification includes washing with ethanol and diethyl ether, followed by recrystallization . Yield improvements may require inert atmospheres (e.g., nitrogen) or microwave-assisted synthesis to reduce side products.

Q. What analytical techniques are critical for characterizing the purity and structure of this compound?

Key methods include:

- High-Performance Liquid Chromatography (HPLC) : To assess purity (≥95% threshold) .

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm substitution patterns (e.g., chlorine and fluorine positions) .

- Mass Spectrometry (MS) : For molecular weight validation (e.g., ESI-MS to detect [M+H] ions) .

- Infrared Spectroscopy (IR) : To identify functional groups like carboxamide (C=O stretch at ~1650 cm) .

Q. How can researchers ensure reproducibility in synthesizing this compound?

Strict control of reaction conditions (temperature, pH, solvent purity) and detailed documentation of reagent sources (e.g., anhydrous solvents) are essential. For example, using alumina-supported calcium hypochlorite in oxidation steps ensures consistent reactivity . Batch-to-batch variability can be minimized by pre-drying reagents and employing standardized workup protocols (e.g., vacuum filtration, rotary evaporation).

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in derivatives of this compound?

Single-crystal X-ray diffraction (SCXRD) provides precise bond lengths, angles, and intermolecular interactions. For example, dihedral angles between pyrimidine and fluorophenyl rings (e.g., 12.8°–86.1°) reveal conformational flexibility, while hydrogen bonds (N–H⋯N, C–H⋯O) stabilize crystal packing . Discrepancies in reported structures (e.g., polymorphic forms) can be resolved using software like Bruker APEX2 for data refinement .

Q. What mechanistic insights explain the reactivity of the trichloropyrimidine core in nucleophilic substitutions?

The electron-withdrawing effect of chlorine atoms activates the pyrimidine ring for nucleophilic attack. For instance, morpholine or piperazine substitutions at the 4-position proceed via SNAr mechanisms, with kinetics influenced by solvent polarity (e.g., DMF vs. THF) and temperature. Computational studies (DFT) can model transition states and predict regioselectivity .

Q. How do structural modifications impact biological activity in related pyrimidine carboxamides?

Structure-Activity Relationship (SAR) studies show that:

Q. How should researchers address contradictory data in reaction yields or byproduct formation?

Systematic analysis includes:

- Design of Experiments (DoE) : Varying parameters (e.g., solvent, catalyst loading) to identify critical factors .

- LC-MS Tracking : Monitoring intermediates to pinpoint side reactions (e.g., over-oxidation) .

- Cross-Validation : Replicating protocols from independent sources (e.g., comparing patent vs. journal methods) .

Q. What alternative synthetic routes exist for derivatives with improved pharmacological properties?

- Microwave Synthesis : Reduces reaction time (e.g., from 8 hours to 30 minutes) and improves yields .

- Enzymatic Catalysis : Lipases or esterases for enantioselective modifications .

- Solid-Phase Synthesis : Enables combinatorial libraries for high-throughput screening .

Q. What strategies stabilize this compound under varying pH and temperature conditions?

Q. How can computational modeling predict interactions with biological targets?

Molecular docking (e.g., AutoDock Vina) and MD simulations model binding to enzymes like kinases or proteases. Pharmacophore mapping aligns electronegative regions (Cl, F) with hydrophobic pockets in target proteins . QSAR models further correlate substituent effects with IC values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.